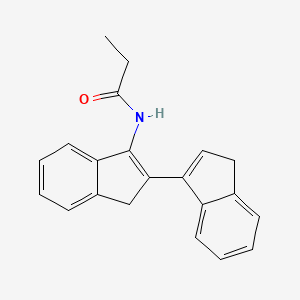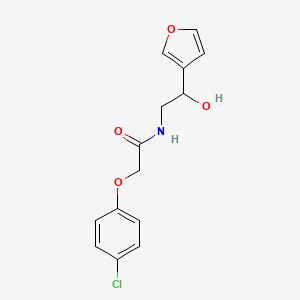![molecular formula C19H16N2O2S2 B2548725 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 681165-48-0](/img/structure/B2548725.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide" is a derivative of chromene, a heterocyclic compound that has garnered interest due to its potential biological activities. Chromene derivatives have been explored for various pharmacological properties, including antimicrobial and anticancer activities. The presence of a thiazole ring and a phenylthio group in the compound suggests that it may exhibit unique chemical behavior and biological activity.
Synthesis Analysis
The synthesis of chromene derivatives typically involves the formation of the chromene core followed by functionalization at various positions on the ring system. In the case of the related compound 5-(2-hydroxyphenyl)-3-(4-(phenylthio)phenyl)-1H-pyrazole-2(5H)-carbothioamide, the synthesis was achieved via the ring opening of 2-(4-(phenylthio)phenyl)-4H-chromen-4-one with semicarbazide in the presence of ethanol and KOH under ultrasonic irradiation . This method could potentially be adapted for the synthesis of "N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide" by incorporating the appropriate thiazole and propanamide functionalities.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a fused benzopyran ring system. The addition of a thiazole ring would introduce nitrogen and sulfur atoms into the structure, potentially affecting the compound's electronic distribution and reactivity. The phenylthio group is a common moiety that can influence the compound's ability to interact with biological targets through hydrophobic and pi-stacking interactions .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, due to the reactive nature of the chromene core. The presence of substituents such as the phenylthio group can direct these reactions to specific positions on the ring system. The thiazole ring can also participate in chemical reactions, such as the formation of metal complexes or as a site for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the solubility of these compounds can be low, as seen with the related compound 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, which has poor water solubility . Modifications to the chromene core, such as the introduction of a thiazole ring or a phenylthio group, can further affect properties like solubility, melting point, and stability. These properties are crucial for the compound's potential as a therapeutic agent, as they influence its bioavailability and pharmacokinetics .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions A study by Md. Belal and A. Khan (2015) described the synthesis of various 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives through C–H bond activation. This process utilized sodium sulfide for sulfur atom introduction and I2 as a catalyst, showcasing a transition metal-free oxidative coupling for C–S bond formation, resulting in thiazole-containing coumarin derivatives with good yields (Md. Belal & A. Khan, 2015).
Antimicrobial Applications Research by E. Darwish et al. (2014) focused on creating new heterocyclic compounds with antimicrobial properties. The study synthesized compounds incorporating a sulfamoyl moiety, demonstrating significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (E. Darwish et al., 2014).
Microwave-Assisted Synthesis J. Raval et al. (2012) developed an environmentally benign method for synthesizing 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds using microwave irradiation. This method offered increased reaction rates and better yields, with some compounds displaying significant antimicrobial activity (J. Raval et al., 2012).
Detection and Imaging Applications Kailasam Saravana Mani et al. (2018) synthesized a probe for the detection of Cr3+ ions, demonstrating a color response change upon complexation. This work suggests the potential for using such compounds in sensing and living cell imaging applications (Kailasam Saravana Mani et al., 2018).
Catalysis and Green Chemistry Avuthu Vidya Sagar Reddy and Y. Jeong (2016) reported an efficient synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives using an eco-friendly catalyst under solvent-free conditions. This study emphasizes the importance of green chemistry principles in synthesizing structurally diverse compounds with potential biological activities (Avuthu Vidya Sagar Reddy & Y. Jeong, 2016).
Propiedades
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-17(10-11-24-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)25-19/h1-9H,10-12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLVJBVJMMOFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2548642.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea](/img/structure/B2548643.png)



![Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B2548649.png)
![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)
![8-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2548652.png)


![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)
![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)
![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)
![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)